N-{3-Hydroxy-4-[(methanesulfonyl)amino]phenyl}dodecanamide
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Overview
Description
Dodecanamide, N-[3-hydroxy-4-[(methylsulfonyl)amino]phenyl]- is an organic compound with a complex structure that includes a dodecanamide backbone and a phenyl group substituted with hydroxy and methylsulfonylamino groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Dodecanamide, N-[3-hydroxy-4-[(methylsulfonyl)amino]phenyl]- typically involves multiple steps. One common method starts with the preparation of the phenyl ring substituted with hydroxy and methylsulfonylamino groups. This can be achieved through a series of reactions, including nitration, reduction, and sulfonation. The final step involves the coupling of this substituted phenyl ring with a dodecanamide moiety under specific reaction conditions, such as the use of coupling agents and catalysts .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the final product meets industry standards .
Chemical Reactions Analysis
Types of Reactions
Dodecanamide, N-[3-hydroxy-4-[(methylsulfonyl)amino]phenyl]- can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The nitro group (if present in intermediates) can be reduced to an amino group.
Substitution: The methylsulfonylamino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like hydrogen gas with a palladium catalyst, and nucleophiles for substitution reactions. The conditions vary depending on the desired reaction, often requiring specific temperatures, solvents, and catalysts .
Major Products
The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation of the hydroxy group would yield ketones or aldehydes, while reduction of nitro groups would produce amines .
Scientific Research Applications
Dodecanamide, N-[3-hydroxy-4-[(methylsulfonyl)amino]phenyl]- has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism by which Dodecanamide, N-[3-hydroxy-4-[(methylsulfonyl)amino]phenyl]- exerts its effects involves its interaction with molecular targets and pathways. For instance, its antimicrobial activity may be due to its ability to disrupt bacterial cell membranes or inhibit specific enzymes. Its anti-inflammatory effects could be related to the inhibition of cyclooxygenase (COX) enzymes, reducing the production of pro-inflammatory mediators .
Comparison with Similar Compounds
Similar Compounds
2-(4-methylsulfonyl phenyl) indole derivatives: These compounds share the methylsulfonyl phenyl group and have been studied for their antimicrobial and anti-inflammatory activities.
Other dodecanamide derivatives: Compounds with similar dodecanamide backbones but different substituents on the phenyl ring.
Uniqueness
Dodecanamide, N-[3-hydroxy-4-[(methylsulfonyl)amino]phenyl]- is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its hydroxy and methylsulfonylamino groups contribute to its reactivity and potential therapeutic effects, distinguishing it from other similar compounds .
Properties
CAS No. |
100146-31-4 |
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Molecular Formula |
C19H32N2O4S |
Molecular Weight |
384.5 g/mol |
IUPAC Name |
N-[3-hydroxy-4-(methanesulfonamido)phenyl]dodecanamide |
InChI |
InChI=1S/C19H32N2O4S/c1-3-4-5-6-7-8-9-10-11-12-19(23)20-16-13-14-17(18(22)15-16)21-26(2,24)25/h13-15,21-22H,3-12H2,1-2H3,(H,20,23) |
InChI Key |
UQJXAFOJIZWOTH-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCC(=O)NC1=CC(=C(C=C1)NS(=O)(=O)C)O |
Origin of Product |
United States |
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